Linoelaidic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.59 mg/L at 25 °C

Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils

Very soluble in acetone, benzene, ethyl ether, and ethanol.

In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C.

soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-Cancer Effects:

Studies have explored the possibility of linoelaidic acid exhibiting anti-cancer properties. Research on the MCF-7 human breast cancer cell line suggests that linoelaidic acid may reduce cell viability and induce apoptosis (programmed cell death) []. This effect is potentially linked to the generation of reactive oxygen species (ROS) and activation of caspases, proteins involved in the apoptotic pathway [].

However, it's important to note that this research is primarily conducted in cell lines and further investigation is necessary to understand its potential applications and safety in humans [].

Impact on Cellular Functions:

Research has investigated the effects of linoelaidic acid on various cellular functions. Studies suggest that it might:

- Impair mitochondrial function: Linoelaidic acid, in combination with amyloid beta (Aβ) protein, might contribute to oxidative stress and mitochondrial dysfunction in neuronal cells [].

- Alter enzyme activity: Studies indicate that linoelaidic acid might decrease the activity of enzymes like Na⁺-K⁺-ATPase and glutathione peroxidase, potentially affecting cellular energy production and antioxidant defense mechanisms [].

- Modulate inflammatory responses: Research suggests that linoelaidic acid might trigger inflammation in vascular endothelial cells and reduce the production of nitric oxide, a molecule involved in vasodilation [].

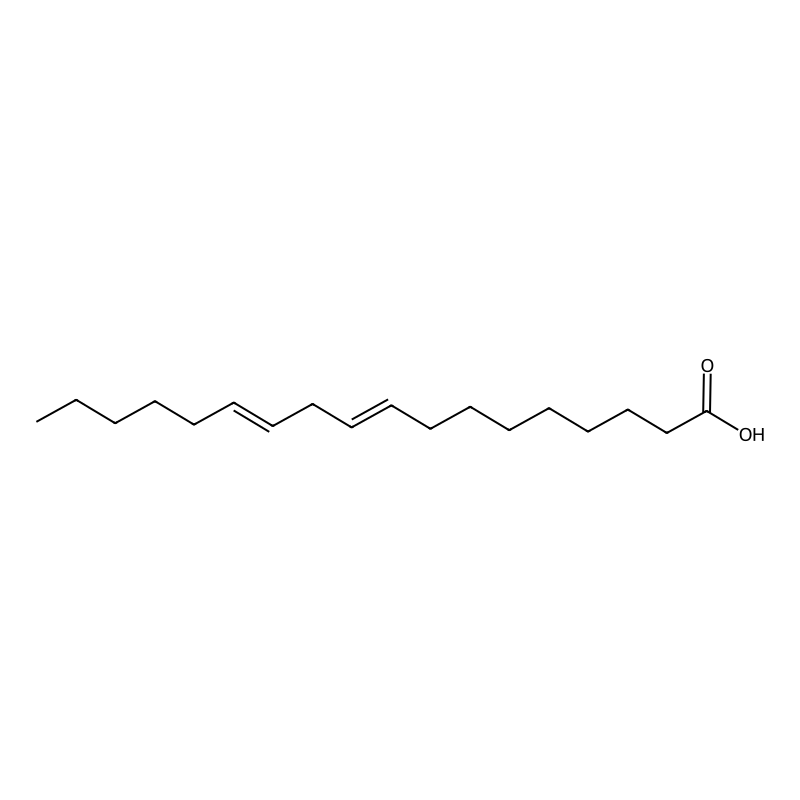

Linoelaidic acid is a geometric isomer of linoleic acid, specifically classified as a conjugated linoleic acid. Its chemical formula is and it has a molecular weight of approximately 280.45 g/mol. Structurally, it features two double bonds in the fatty acid chain, which are in a trans configuration, distinguishing it from its parent compound, linoleic acid, which has cis double bonds. Linoelaidic acid is primarily derived from the partial hydrogenation of vegetable oils and is often found in processed foods .

Linoelaidic acid's mechanism of action in the body is still under investigation. However, research suggests it might compete with linoleic acid for incorporation into cell membranes and metabolic processes []. This competition could potentially disrupt cellular functions and contribute to adverse health effects.

Several studies have linked high dietary intake of linoelaidic acid to an increased risk of coronary heart disease []. It might also contribute to insulin resistance and inflammation. Due to these potential health risks, many regulatory bodies worldwide have limited the amount of trans fats allowed in processed foods.

Safety Information:

- Generally recognized as safe (GRAS) for limited industrial uses by the US Food and Drug Administration (FDA).

- Consumption should be minimized due to potential health risks.

Key Reactions:- Oxidation: Linoelaidic acid reacts with molecular oxygen leading to autoxidation.

- Hydrogenation: It can be further hydrogenated to form stearic acid.

- Esterification: It can react with alcohols to form esters.

Linoelaidic acid exhibits several biological activities that have garnered interest in nutritional and pharmaceutical research. It has been shown to influence metabolic processes related to obesity and diabetes. Studies indicate that conjugated linoleic acids, including linoelaidic acid, may modulate fat deposition and energy expenditure in animals . Furthermore, there is evidence suggesting potential anti-carcinogenic properties attributed to its ability to affect cell proliferation and apoptosis in cancer models .

Linoelaidic acid is primarily synthesized through the partial hydrogenation of linoleic acid. This process alters the configuration of the double bonds from cis to trans forms. The synthesis can also occur via microbial fermentation processes that convert linoleic acid into its conjugated forms under specific conditions.

Common Synthesis Techniques:- Partial Hydrogenation: Converting linoleic acid using hydrogen gas in the presence of catalysts.

- Microbial Fermentation: Utilizing specific strains of bacteria or fungi that can metabolize linoleic acid into various isomers including linoelaidic acid.

Linoelaidic acid has applications in both food science and health-related fields. It is often included in dietary supplements due to its purported health benefits related to weight management and metabolic health. Additionally, it is used in food processing as an emulsifier and stabilizer due to its unique structural properties.

Notable

Linoelaidic acid shares structural similarities with several other fatty acids, particularly those within the category of conjugated linoleic acids. Below are some similar compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Linoleic Acid | Polyunsaturated | Contains cis double bonds; essential fatty acid |

| Conjugated Linoleic Acid | Isomers (various) | Includes multiple geometric isomers; potential anti-cancer properties |

| Elaidic Acid | Trans fatty acid | Derived from oleic acid; associated with negative health effects |

| Arachidonic Acid | Polyunsaturated | Precursor for eicosanoids; plays a role in inflammation |

Linoelaidic acid's uniqueness lies in its specific trans configuration among conjugated forms of linoleic acid, which may confer distinct biological activities compared to its cis counterparts like linoleic acid.

Physical Description

Color/Form

Colorless to straw-colored liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg

229.00 to 230.00 °C. @ 16.00 mm Hg

Heavy Atom Count

Density

0.9022 g/cu cm at 20 °C

0.898-0.904

Decomposition

Appearance

Melting Point

UNII

Related CAS

30175-49-6

67922-65-0

Therapeutic Uses

/EXPL THER/ Abdominal obesity is strongly related to metabolic disorders. Recent research suggests that dietary conjugated linoleic acid (CLA) reduces body fat and may improve metabolic variables in animals. The metabolic effects of CLA in abdominally obese humans have not yet been tested. To investigate the short-term effect of CLA on abdominal fat and cardiovascular risk factors in middle-aged men with metabolic disorders, twenty-five abdominally obese men (waist-to-hip ratio (WHR), 1.05+/-0.05; body mass index (BMI), 32+/-2.7 kg/m(2) (mean+/-s.d.)) who were between 39 and 64-y-old participated in a double-blind randomised controlled trial for 4 weeks. Fourteen men received 4.2 g CLA/day and 10 men received a placebo. The main endpoints were differences between the two groups in sagittal abdominal diameter (SAD), serum cholesterol, low-density lipoprotein, high-density lipoprotein, triglycerides, free fatty acids, glucose and insulin. At baseline, there were no significant differences between groups in anthropometric or metabolic variables. After 4 weeks there was a significant decrease in SAD (cm) in the CLA group compared to placebo (P=0.04, 95% CI; -1.12, -0.02). Other measurements of anthropometry or metabolism showed no significant differences between the groups. These results indicate that CLA supplementation for 4 weeks in obese men with the metabolic syndrome may decrease abdominal fat, without concomitant effects on overall obesity or other cardiovascular risk factors. /Conjugated linoleic acid/

/EXPL THER/ Conjugated linoleic acid (CLA) refers to a group of positional and geometric isomers of the omega-6 essential fatty acid linoleic acid (cis-9, cis-12, octadecadienoic acid). In humans evidence is currently ambiguous as to whether CLA supplementation has a significant effect on body composition. Despite favorable changes in lipid levels in animal models, a beneficial effect in humans has not yet been established. While some of the changes reported are consistent with an improved lipid profile, declines in HDL and increases in lipoprotein (a) have also been observed in some subjects. Available evidence suggests CLA supplementation has no impact on immune system performance in healthy subjects. /Conjugated linoleic acid/

/EXPL THER/ Melasma is an acquired symmetric hypermelanosis characterized by irregular light-to gray-brown macules and patches on sun-exposed areas. Many therapeutic agents are available but are unsatisfactory. Recently, it has been demonstrated that lincomycin (LM) and linoleic acid (LA) can inhibit melanogenesis in vitro. /The authors/ investigated the clinical efficacy of topical application of LM and LA in combination with betamethasone valerate (BV) in melasma patients. Forty-seven Korean female adults with clinically diagnosed melasma were enrolled in a 6-week, double-blind, randomized clinical trial. Patients were treated with one application of the vehicle (group A), 2% LM mixed with 0.05% BV (group B), or 2% LM mixed with 0.05% BV and 2% LA (group C) on the face every night. Determination of efficacy was based on the Melasma Area and Severity Index (MASI) score and objective assessment (no effect, mild, moderate, or excellent) at intervals of 2 weeks until the end of the study at 6 weeks. After 6 weeks, in comparison with the pre-treatment MASI score, the average MASI score of group C decreased to 68.9%, compared with 98% in group A (p<0.05) and 85.4% in group B. There was no statistically significant difference between group A and group B. Seven patients (43.7%) in group C revealed more than moderate improvement in objective assessment, compared with none in group A and two patients (12.5%) in group B. There were no significant side effects. Topical application of linoleic acid is considered to be effective in the treatment of melasma patients.

For more Therapeutic Uses (Complete) data for LINOLEIC ACID (11 total), please visit the HSDB record page.

Mechanism of Action

Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/

/Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/

Vapor Pressure

8.68X10-7 mm Hg at 25 °C

Other CAS

Absorption Distribution and Excretion

Human milk fatty acids vary with maternal dietary fat composition. Hydrogenated dietary oils with trans fatty acids may displace cis n-6 and n-3 unsaturated fatty acids or have adverse effects on their metabolism. The effects of milk trans, n-6, and n-3 fatty acids in breast-fed infants are unclear, although n-6 and n-3 fatty acids are important in infant growth and development. /The authors/ sought to determine the relations between trans and cis unsaturated fatty acids in milk and plasma phospholipids and triacylglycerols of breast-fed infants, and to identify the major maternal dietary sources of trans fatty acids. collected milk from 103 mothers with exclusively breast-fed 2-mo-old infants, blood from 62 infants, and 3-d dietary records from 21 mothers. Results: Mean (+/-SEM) percentages of trans fatty acids were as follows: milk, 7.1 +/- 0.32%; infants' triacylglycerols, 6.5 +/- 0.33%; and infants' phospholipids, 3.7 +/- 0.16%. Milk trans fatty acids, a-linolenic acid (18:3n-3), arachidonic acid (20:4n-6), docosahexaenoic acid (22:6n-3) (P < 0.001), and linoleic acid (18:2n-6) (P = 0.007) were each related to the same fatty acid in infant plasma phospholipids. Milk trans fatty acids were inversely related to milk 18:2n-6 and 18:3n-3, but not to milk or infant plasma 20:4n-6 or 22:6n-3. trans Fatty acids represented 7.7% of maternal total fat intake (2.5% of total energy); the major dietary sources were bakery products and breads (32%), snacks (14%), fast foods (11%), and margarines and shortenings (11%). There were comparable concentrations of trans fatty acids in the maternal diet, breast milk, and plasma triacylglycerols of breast-fed infants. Prepared foods were the major dietary source of trans fatty acids.

Some /conjugated linoleic acid/ CLA appears to get incorporated into the phospholipids of cell membranes. /Conjugated linoleic acid/

Metabolism Metabolites

... Linoleic acid stimulated tumor growth because it is converted by hepatoma 7288CTC to the mitogen, 13-hydroxyoctadecadienoic acid (13-HODE). ...

13-hydroxyoctadecadienoic acid (13-HODE) synthesis is enhanced by cyclic AMP. Gamma-linolenic acid, a desaturated metabolite of linoleic acid, causes substantial stimulation of 13-HODE synthesis. A fall in gamma-linolenic acid synthesis with age may be related to the age-related fall in 13-HODE formation. /gamma-Linolenic acid/

Linoleic acid has known human metabolites that include Leukotoxin and Isoleukotoxin.

Associated Chemicals

9,12-Octadecadienoic acid, (Z,E)-;2420-42-0

9,12-Octadecadienoic acid, (E,Z)-;2420-55-5

9,11-Linoleic acid; 1839-11-8

For more Associated Chemicals (Complete) data for LINOLEIC ACID (6 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

At doses of up to 2 g /Conjugated linoleic acid/ daily, occasional gastointestinal complaints, such as nausea, have been noted. /Conjugated linoleic acid/

Use Classification

Methods of Manufacturing

Grape-seed oil is a valuable oil obtained from the grapeseed left in winery pomace. The oil content averages 15% (dry weight basis).

General Manufacturing Information

Other (requires additional information)

Not Known or Reasonably Ascertainable

Plastics Product Manufacturing

9,12-Octadecadienoic acid (9Z,12Z)-: ACTIVE

Oils, cognac: ACTIVE

Perilla frutescens seeds are a good source of polyunsaturated fatty acids (PUFAs). The seeds of perilla ... are approximately 35-45% oil. However the leaves are a very poor source of oil, since they contain only 0.2%. In addition, only the seed oil contains the omega 3 fatty acid alpha-linolenic acid (ALA). In comparing to other plant oils, perilla seed oil consistently contains the one of the highest proportion of omega-3 (ALA) fatty acids, at 54-64%. The omega-6 (linoleic acid) component is usually around 14% and omega-9 (Oleic acid) is also present in perilla oil.

An essential fatty acid. Major constituent of many vegetable oils, eg, cottonseed, soybean, peanut, corn, sunflower seed, safflower, poppy seed, linseed, and perilla oils, where it occurs as glyceride. Characteristic ingredient of semi-drying oils.

Common constituent of many vegetable oils & therefore of most normal diets.

Used to manufacture tires /Fatty acids/

For more General Manufacturing Information (Complete) data for LINOLEIC ACID (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: linoleic acid; matrix: food (butter, oil, margarine); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 425 nm (emission) and ultraviolet detection at 252 nm

Analyte: linoleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 2.5 pmole

Analyte: linoleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm

For more Analytic Laboratory Methods (Complete) data for LINOLEIC ACID (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: linoleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole

Analyte: linoleic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)

Analyte: linoleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng

For more Clinical Laboratory Methods (Complete) data for LINOLEIC ACID (16 total), please visit the HSDB record page.